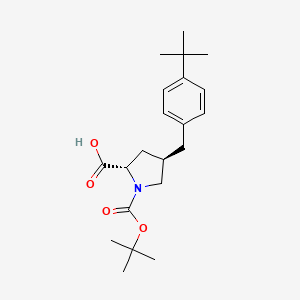

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a 4-(tert-butyl)benzyl group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Substitution with 4-(tert-Butyl)benzyl Group: The 4-(tert-butyl)benzyl group is introduced through a nucleophilic substitution reaction, typically using a benzyl halide derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticoagulant Development

One of the primary applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of direct Factor Xa inhibitors, which are crucial for preventing thromboembolic disorders. For instance, derivatives of this compound have been explored for their efficacy in inhibiting Factor Xa, with promising results indicating high affinity and selectivity for this target .

Anticancer Research

Research has shown that pyrrolidine derivatives can exhibit anticancer properties. The specific structure of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid allows for modifications that enhance its cytotoxicity against various cancer cell lines. Preliminary studies suggest that compounds with similar scaffolds have demonstrated significant inhibition rates against leukemia and central nervous system cancer cell lines .

Synthetic Organic Chemistry

Building Block for Complex Molecules

This compound acts as a versatile building block in synthetic organic chemistry. Its ability to undergo various reactions, such as nucleophilic substitutions and cyclizations, makes it valuable for synthesizing more complex molecules. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of the pyrrolidine ring, allowing chemists to explore diverse synthetic pathways .

Functionalization Potential

The presence of hydroxymethyl and hydroxy groups enhances the reactivity of this compound, making it suitable for further modifications in drug design and development. These functional groups can be exploited to introduce additional bioactive moieties into the molecule, potentially leading to new therapeutic agents .

Biochemical Studies

Enzyme Interaction Studies

The compound's structure allows researchers to investigate its interactions with various enzymes and receptors. Studies have suggested that it may modulate pathways related to inflammation and cellular proliferation, which are crucial in understanding disease mechanisms and developing targeted therapies .

Data Tables

Case Studies

- Factor Xa Inhibitors : Research involving this compound has led to the development of novel anticoagulants with enhanced efficacy compared to existing therapies. These studies focus on optimizing the structure to improve pharmacokinetic properties while maintaining high selectivity.

- Cancer Cell Line Studies : A series of derivatives were synthesized based on this compound's structure, leading to the identification of several candidates with notable anticancer activity. In vitro assays demonstrated that certain modifications significantly increased cytotoxicity against specific cancer types.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring and substituents may interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-(tert-butyl)benzyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research and industrial applications.

Biologische Aktivität

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C18H25NO4

- Molecular Weight: 325.39 g/mol

- CAS Number: 2761999

- IUPAC Name: this compound

This compound features a pyrrolidine backbone with a tert-butoxycarbonyl (Boc) protecting group and a bulky tert-butyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with amino acid transporters and other proteins involved in cellular signaling.

Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on specific transporters and enzymes. For example:

- ASCT2 Inhibition: Research indicates that this compound inhibits the sodium-dependent neutral amino acid transporter ASCT2 (SLC1A5), which plays a crucial role in amino acid homeostasis. The stereospecific nature of this inhibition suggests that the compound's configuration is critical for its activity .

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of related pyrrolidine derivatives. The findings demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess antitumor activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine the relationship between structural modifications and biological activity. The presence of the tert-butoxycarbonyl group was found to enhance solubility and bioavailability, while the bulky tert-butyl group contributed to selective binding to target proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO4 |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 2761999 |

| IUPAC Name | This compound |

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4/c1-20(2,3)16-9-7-14(8-10-16)11-15-12-17(18(23)24)22(13-15)19(25)26-21(4,5)6/h7-10,15,17H,11-13H2,1-6H3,(H,23,24)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDMOPQOYGNPJR-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376058 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-23-0 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.